3-benzyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
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Overview
Description
3-benzyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring fused with a pyrimidine ring, and various substituents such as benzyl, dimethoxyphenyl, and dimethyl groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-benzyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving appropriate precursors such as guanine or adenine derivatives.
Introduction of Substituents: The benzyl, dimethoxyphenyl, and dimethyl groups are introduced through various substitution reactions. For example, benzylation can be achieved using benzyl chloride in the presence of a base, while dimethoxyphenyl groups can be introduced through electrophilic aromatic substitution.
Cyclization: The final step involves cyclization to form the fused purine-pyrimidine ring system. This can be achieved through intramolecular condensation reactions under specific conditions, such as elevated temperatures and the presence of catalysts.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as flow chemistry and automated synthesis.
Chemical Reactions Analysis
3-benzyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and dimethyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the compound, especially at the carbonyl groups. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions. For example, the dimethoxyphenyl group can be substituted with other functional groups using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the benzyl group may yield benzaldehyde derivatives, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
3-benzyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its interactions with biological targets are of particular interest.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-benzyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
3-benzyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can be compared with other similar compounds, such as:
Purine Derivatives: Compounds like caffeine and theobromine share the purine ring structure but differ in their substituents. These differences result in varying biological activities and applications.
Pyrimidine Derivatives: Compounds like uracil and thymine have the pyrimidine ring but lack the fused purine structure. This distinction affects their chemical reactivity and biological roles.
Benzylated Compounds: Compounds with benzyl groups, such as benzyl alcohol and benzyl chloride, exhibit different reactivity and applications compared to the more complex structure of this compound.
The uniqueness of this compound lies in its fused ring system and diverse substituents, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-benzyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4/c1-16-13-28(19-11-10-18(33-3)12-20(19)34-4)24-26-22-21(29(24)14-16)23(31)30(25(32)27(22)2)15-17-8-6-5-7-9-17/h5-12,16H,13-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSFRYDFWSMYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C5=C(C=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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